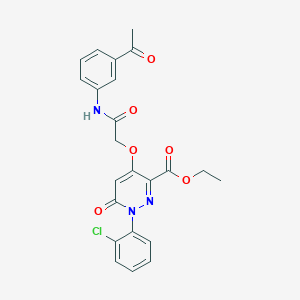

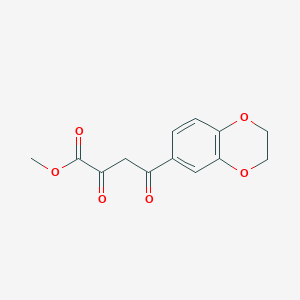

Methyl 4-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,4-dioxobutanoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Methyl 4-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,4-dioxobutanoate is a compound that appears to be related to the family of 1,4-benzodioxins, which are heterocyclic compounds containing a 1,4-dioxin ring fused to a benzene ring. These compounds have been studied for various synthetic applications and possess interesting chemical properties due to their unique structural features .

Synthesis Analysis

The synthesis of related compounds often involves the formation of the 1,4-benzodioxin ring system. For instance, 1,4-benzodioxin and its derivatives can be synthesized by dehydrating 2-hydroxy compounds under appropriate conditions . In the context of methyl 4-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,4-dioxobutanoate, although the exact synthesis is not detailed in the provided papers, it may involve similar strategies such as cyclization reactions or the use of catalysts under specific conditions to form the benzodioxin ring.

Molecular Structure Analysis

The molecular structure of methyl 4-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,4-dioxobutanoate likely includes a 1,4-benzodioxin moiety as indicated by its name. The 2,3-dihydro-1,4-benzodioxin-6-yl group suggests a partially saturated benzodioxin ring, which could influence the compound's reactivity and electronic properties. The structural features of 1,4-benzodioxins have been authenticated using various spectroscopic methods, including UV, PMR, and IR spectroscopy .

Chemical Reactions Analysis

Compounds within the 1,4-benzodioxin family can undergo various chemical reactions. For example, the dehydration of 2-hydroxy-1,4-benzodioxans to form 1,4-benzodioxins indicates that these compounds can participate in elimination reactions . The presence of the 2,4-dioxobutanoate moiety in methyl 4-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,4-dioxobutanoate suggests potential reactivity at the carbonyl groups, which could be involved in further chemical transformations such as nucleophilic addition or condensation reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of methyl 4-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,4-dioxobutanoate would be influenced by its molecular structure. The 1,4-benzodioxin derivatives are known to exist in a stable ring form rather than as open-chain carbonyl tautomers, which could affect their boiling points, solubility, and stability . The electronic properties of the benzodioxin ring, such as electron density and aromaticity, would also play a role in determining the compound's reactivity and interaction with other molecules.

科学的研究の応用

Methods of Application DBM exerts its effects by activating the N- (2,3-dihydro-1,4-benzodioxin-6-yl)-4- [methyl (methylsulfonyl)amino]benzamide pathway, a ligand-activated transcription factor that regulates the expression of various genes involved in cellular processes such as inflammation, apoptosis, and cell proliferation.

Results or Outcomes DBM has been shown to suppress pro-inflammatory cytokines, inhibit cancer cell growth, and protect neurons from oxidative stress. It also induces the expression of genes involved in xenobiotic metabolism, which may have implications for drug metabolism and toxicity.

Scientific Field: Biochemistry and Pharmacology DBM belongs to the class of compounds known as aryl hydrocarbon receptor (AhR) agonists .

Methods of Application DBM exerts its effects by activating the N- (2,3-dihydro-1,4-benzodioxin-6-yl)-4- [methyl (methylsulfonyl)amino]benzamide pathway, a ligand-activated transcription factor that regulates the expression of various genes involved in cellular processes such as inflammation, apoptosis, and cell proliferation .

Results or Outcomes DBM has been shown to suppress pro-inflammatory cytokines, inhibit cancer cell growth, and protect neurons from oxidative stress. It also induces the expression of genes involved in xenobiotic metabolism, which may have implications for drug metabolism and toxicity .

Scientific Field: Biochemistry and Pharmacology DBM belongs to the class of compounds known as aryl hydrocarbon receptor (AhR) agonists .

Methods of Application DBM exerts its effects by activating the N- (2,3-dihydro-1,4-benzodioxin-6-yl)-4- [methyl (methylsulfonyl)amino]benzamide pathway, which is a ligand-activated transcription factor that regulates the expression of various genes involved in cellular processes such as inflammation, apoptosis, and cell proliferation .

Results or Outcomes DBM has been shown to suppress pro-inflammatory cytokines, inhibit cancer cell growth, and protect neurons from oxidative stress. It also induces the expression of genes involved in xenobiotic metabolism, which may have implications for drug metabolism and toxicity .

特性

IUPAC Name |

methyl 4-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,4-dioxobutanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12O6/c1-17-13(16)10(15)7-9(14)8-2-3-11-12(6-8)19-5-4-18-11/h2-3,6H,4-5,7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFHDIUJBCCTRSM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(=O)CC(=O)C1=CC2=C(C=C1)OCCO2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,4-dioxobutanoate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-(1-ethyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-2,4-dimethylthiazole-5-carboxamide](/img/structure/B2511042.png)

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)cyclohexanesulfonamide](/img/structure/B2511044.png)

![1-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-(4-methoxyphenethyl)urea](/img/structure/B2511046.png)

![1'-(tert-Butoxycarbonyl)-3H-spiro[isobenzofuran-1,4'-piperidine]-3-carboxylic acid](/img/structure/B2511048.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(4-ethylphenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2511051.png)

![7-(4-(2-(3-Methoxyphenoxy)ethyl)piperazin-1-yl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B2511052.png)